(2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-11-19-17(26-22-11)12-6-7-23-14(9-12)20-21-15(23)10-18-16(24)5-4-13-3-2-8-25-13/h2-9H,10H2,1H3,(H,18,24)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTUVTLDXNCDNZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-yl and triazolopyridine intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazolopyridine moiety: This involves the cyclization of a pyridine derivative with an azide under thermal or catalytic conditions.
Coupling reaction: The final step involves the coupling of the furan-2-yl and triazolopyridine intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Reactivity of the Enamide Moiety
The (2E)-prop-2-enamide group participates in reactions typical of α,β-unsaturated amides:
Oxadiazole Ring Reactivity
The 3-methyl-1,2,4-oxadiazol-5-yl group demonstrates stability under mild conditions but undergoes ring-opening or substitution under specific stimuli:
Triazolo-Pyridine Core Interactions
The triazolo[4,3-a]pyridine system contributes to both electron-deficient and coordination-driven reactivity:
Furan Ring Transformations
The furan-2-yl group participates in electrophilic substitutions and oxidative processes:
Stability Under Synthetic and Storage Conditions
The compound’s stability profile is critical for handling:
Comparative Reactivity of Structural Analogs
Reactivity trends observed in related compounds (e.g., S551-0286 and PubChem CID 95734499 ) highlight:
-
Oxadiazole vs. Triazole : Oxadiazole rings are more prone to nucleophilic attack than triazole systems.
-
Furan vs. Pyridine : Furan undergoes electrophilic substitution faster but is less stable under oxidative conditions.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antitumor properties. For example, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the furan moiety may enhance these effects through improved bioavailability or synergistic interactions with cellular targets.
Antimicrobial Properties
The presence of furan and oxadiazole structures has been linked to antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that (2E)-3-(furan-2-yyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yyl]methyl}prop-2-enamide could be developed as an antimicrobial agent.
Cholinesterase Inhibition
Compounds with oxadiazole structures have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The dual action of this compound on cholinergic pathways could provide a novel approach to therapy.
Synthesis and Structure-Activity Relationship
The synthesis of (2E)-3-(furan-2-yyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yyl]methyl}prop-2-enamide involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the furan or oxadiazole rings can significantly influence biological activity.
Case Studies
Several studies have documented the biological effects of similar compounds:
Mechanism of Action
The mechanism of action of (2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound A : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione
- Structure : Features a 1,2,4-triazole ring with a furan substituent and a thione group.
- Comparison : Unlike the target compound, Compound A lacks the fused triazolopyridine core and acrylamide linker. The thione group may confer higher polarity but lower metabolic stability compared to the oxadiazole substituent in the target molecule .
Compound B : (E)-2-Cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-3-[5-(p-tolyl)furan-2-yl]acrylamide
- Structure : Contains a furan-linked acrylamide group and pyrazole core.
- Comparison: The cyano group in Compound B introduces strong electron-withdrawing effects, whereas the target compound’s oxadiazole substituent offers balanced electronic modulation. Both compounds share planar acrylamide geometries, but Compound B’s pyrazole core lacks the fused heteroaromatic system of triazolopyridine .
Physicochemical Properties
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}prop-2-enamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to summarize its biological activity based on existing literature, including data tables and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Furan Ring : Known for its role in various biological activities including anti-inflammatory and antimicrobial properties.
- Oxadiazole and Triazole Moieties : These heterocycles are often associated with significant pharmacological effects, including anti-cancer and anti-microbial activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds containing furan and oxadiazole rings have been shown to possess significant antimicrobial properties. For instance, a study demonstrated that derivatives of furan exhibited notable activity against various bacterial strains including E. coli and S. aureus .
- The specific compound under investigation may exhibit enhanced activity due to the synergistic effects of the furan and oxadiazole moieties.
-
Anticancer Properties :
- Furan derivatives have been linked to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. A related study found that certain furan-containing compounds inhibited cancer cell proliferation in vitro .
- The presence of the triazole ring may also enhance the anticancer potential by interacting with specific cellular targets.
-
Anti-inflammatory Effects :
- Some studies have reported that furan derivatives can inhibit inflammatory pathways. For example, compounds similar to the one being studied showed efficacy in reducing inflammation in animal models .
- The combination of furan with other heterocycles like oxadiazole may contribute to a multi-targeted approach in managing inflammation.
Case Studies
Several case studies have highlighted the biological significance of compounds similar to this compound:
Structure-Activity Relationship (SAR)
The structure of (2E)-3-(furan-2-yield) is pivotal for its biological activity. The following SAR insights can be drawn from related compounds:
- Furan Substitution : Modifications at the furan position can lead to enhanced or diminished biological activity depending on the substituents used.
- Oxadiazole Influence : The presence of an oxadiazole group often correlates with increased efficacy against microbial strains.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (2E)-3-(furan-2-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}prop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling pharmacophoric fragments like triazole and oxadiazole rings. A general protocol includes:
Preparation of intermediates : Synthesize 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione via cyclization of thiocarbazide derivatives under reflux in ethanol .
Sulfanyl-acetamide coupling : React the triazole-thione intermediate with chloroacetamide derivatives in ethanol/water with KOH, followed by reflux (1–2 hours). Precipitation and recrystallization from ethanol yield the final compound .
Optimization : Adjust molar ratios (e.g., 1:1 for intermediates), solvent polarity (ethanol vs. DMF), and reaction time to enhance yield. Monitor purity via TLC or HPLC.
Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?
- Methodological Answer :
- NMR and IR : Assign peaks for furan protons (~6.5–7.5 ppm in -NMR), oxadiazole/triazole carbons (~150–160 ppm in -NMR), and amide C=O stretching (~1650–1700 cm in IR) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Computational Validation : Use DFT calculations to compare experimental vs. theoretical IR/NMR spectra, ensuring structural accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anti-inflammatory)?
- Methodological Answer :
- Cell-based assays : Test inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages.
- Enzyme inhibition : Screen against COX-2 or 5-LOX using fluorometric/colorimetric kits.
- Dose-response analysis : Use IC values (e.g., 10–100 µM range) to quantify potency .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s anti-exudative activity in vivo?
- Methodological Answer :
Animal models : Induce inflammation (e.g., formalin-induced rat paw edema) and measure exudate volume reduction post-administration .
Biomarker analysis : Quantify prostaglandins (PGE), histamine, or bradykinin in serum via ELISA.
Molecular docking : Simulate interactions with targets like COX-2 or NF-κB to identify binding motifs (e.g., furan/oxadiazole interactions with catalytic sites) .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for triazole-oxadiazole hybrids?
- Methodological Answer :
- SAR libraries : Synthesize analogues with substituent variations (e.g., methyl vs. nitro groups on oxadiazole) and compare bioactivity .
- Statistical modeling : Use QSAR to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends .
- Crystallography : Resolve X-ray structures to confirm spatial orientation of pharmacophores influencing target binding .
Q. How can in silico models predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use software like SwissADME or ProTox-II to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes.
- Metabolite identification : Simulate Phase I/II metabolism (e.g., oxidation of furan rings) via molecular dynamics .
- DMPK studies : Validate predictions with in vitro microsomal stability assays (e.g., t in liver microsomes) .
Q. What experimental designs validate the compound’s selectivity for inflammatory targets over off-target receptors?
- Methodological Answer :
Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition.
Receptor binding assays : Test affinity for GPCRs (e.g., histamine H1 receptor) via radioligand displacement.
Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify unintended pathway modulation .
Methodological and Theoretical Frameworks
Q. How should researchers integrate computational chemistry with experimental data to refine synthesis protocols?
- Methodological Answer :
- Retrosynthetic planning : Use tools like AiZynthFinder to prioritize feasible routes (e.g., amide coupling vs. cycloaddition) .
- Reaction optimization : Apply DoE (Design of Experiments) to variables (temperature, solvent) and validate via ML algorithms .
Q. What theoretical frameworks guide the exploration of structure-activity relationships in heterocyclic hybrids?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
